N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including carbamoyl, benzofuran, and benzo[d][1,3]dioxole . These groups are common in many biologically active compounds, including pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the carbamoyl group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, it might have strong absorption in the UV-Vis region due to its conjugated system .Scientific Research Applications
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the synthesis of pro-inflammatory prostaglandins. By blocking COX activity, this compound may help mitigate inflammation associated with conditions such as arthritis, rheumatism, and other inflammatory disorders .
Anticancer Potential
Research suggests that derivatives of this compound possess antiproliferative activity against cancer cells. Specifically, 1-benzo[1,3]dioxol-5-yl-indoles, which incorporate this structural motif, have been evaluated for their efficacy against various cancer cell lines. Further investigations are ongoing to explore their potential as novel anticancer agents .
Antioxidant Activity
The presence of benzofuran and benzodioxole moieties contributes to the compound’s antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. This compound may find applications in preventing oxidative stress-related diseases .
Antimicrobial and Antiviral Effects
Studies have indicated that substituted cinnamides, including this compound, exhibit antimicrobial and antiviral activities. These properties make them promising candidates for drug development against infectious diseases .
Antitubercular Activity
The compound has demonstrated antitubercular effects, which could be valuable in the fight against tuberculosis. Further research is needed to explore its mechanism of action and potential clinical applications .
Schistosomiasis Treatment
Schistosomiasis, a parasitic disease caused by Schistosoma species, affects millions of people worldwide. Some derivatives of this compound have shown activity against Schistosoma parasites, making them potential candidates for schistosomiasis treatment .
Antiplatelet Properties
The compound may inhibit platelet aggregation, which is essential for preventing blood clot formation. Antiplatelet agents are crucial in managing cardiovascular diseases and preventing thrombotic events .
Potential as Drug Precursors
Given its diverse biological activities, this compound can serve as a precursor for designing novel drugs. In silico studies, including quantitative structure-activity relationship (QSAR) analyses, can guide the development of selective inhibitor molecules based on this scaffold .
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c27-23(13-5-7-17-19(9-13)31-11-29-17)26-21-15-3-1-2-4-16(15)33-22(21)24(28)25-14-6-8-18-20(10-14)32-12-30-18/h1-10H,11-12H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACTYVRNNCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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